

Technical Overview: Molecular Weight of cis-3-Hexenyl Acetate-d2

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Compound of Interest

Compound Name: *cis-3-Hexenyl Acetate-d2*

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This document provides a detailed calculation and summary of the molecular weight for the deuterated isotopologue, **cis-3-Hexenyl Acetate-d2**. This information is critical for researchers in fields such as mass spectrometry, metabolic studies, and chemical analysis where isotopically labeled standards are utilized.

Foundational Molecular Structures and Weights

cis-3-Hexenyl Acetate is an organic ester with the molecular formula $C_8H_{14}O_2$.^{[1][2][3]} Its standard molecular weight is approximately 142.20 g/mol.^{[1][2][3][4]} The deuterated variant, **cis-3-Hexenyl Acetate-d2**, signifies that two hydrogen atoms (H) within the molecule have been substituted by two deuterium atoms (D or 2H).

Deuterium is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus.^{[5][6]} This contrasts with the most common hydrogen isotope, protium (1H), which has only a single proton.^[7] The presence of the neutron nearly doubles the atomic mass of deuterium compared to protium.

Calculation of Molecular Weight

The molecular weight of **cis-3-Hexenyl Acetate-d2** is calculated by adjusting the standard molecular weight of cis-3-Hexenyl Acetate. The mass of two protium atoms is subtracted, and the mass of two deuterium atoms is added.

The calculation is as follows:

- Molecular Weight of C₈H₁₄O₂: 142.20 g/mol [1][2][3][4]
- Atomic Weight of Hydrogen (H): ~1.008 u[8][9]
- Atomic Weight of Deuterium (D): ~2.014 u[5][10][11]

Calculation: (Molecular Weight of C₈H₁₄O₂) - (2 × Atomic Weight of H) + (2 × Atomic Weight of D) = 142.20 u - (2 × 1.008 u) + (2 × 2.014 u) = 142.20 u - 2.016 u + 4.028 u = 144.212 u

Data Summary

The quantitative data for the relevant atoms and molecules are summarized in the table below for direct comparison.

| Component | Molecular Formula | Standard Atomic/Molecular Weight (u) |
|--------------------------------------|--|--------------------------------------|
| Hydrogen (Protium) | H | 1.008 |
| Deuterium | D or ² H | 2.014 |
| cis-3-Hexenyl Acetate | C ₈ H ₁₄ O ₂ | 142.20 |
| cis-3-Hexenyl Acetate-d ₂ | C ₈ H ₁₂ D ₂ O ₂ | ~144.21 |

Methodological Considerations

The determination of molecular weight for isotopically labeled compounds is a theoretical calculation based on the established atomic weights of the constituent isotopes.

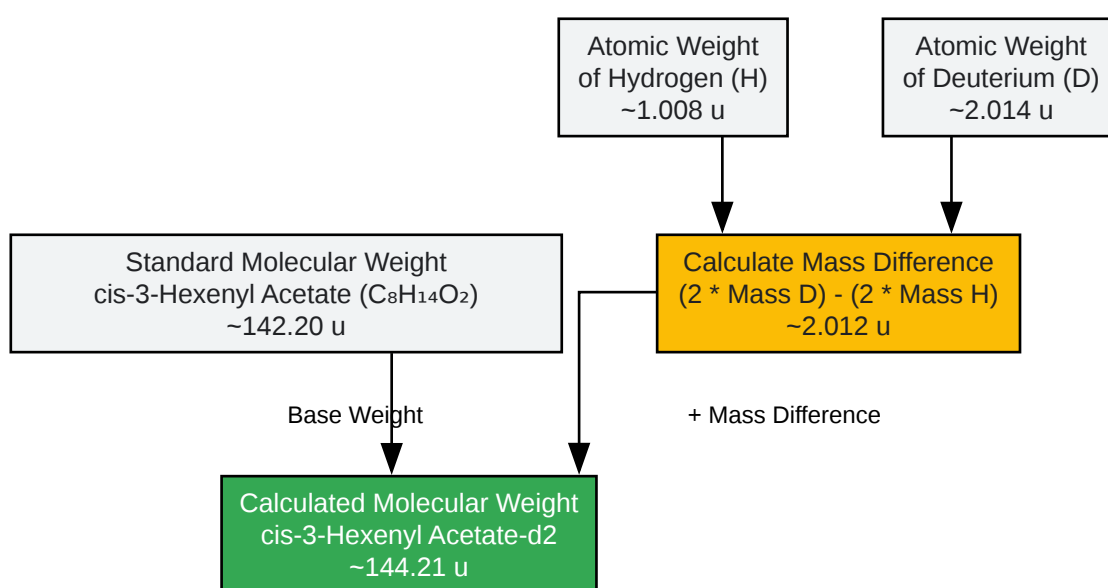
This guide details a calculation rather than an experimental procedure. In a research setting, the confirmation of this molecular weight and the position of the deuterium labels would be performed using mass spectrometry. A typical workflow would involve:

- Sample Preparation: Dissolving a known quantity of **cis-3-Hexenyl Acetate-d₂** in a suitable volatile solvent.
- Instrument Calibration: Calibrating the mass spectrometer using a known standard to ensure mass accuracy.

- Analysis: Introducing the sample into the mass spectrometer (e.g., via gas chromatography or direct infusion) and acquiring the mass spectrum.
- Data Interpretation: Identifying the molecular ion peak ($[M]^+$ or $[M+H]^+$) and comparing its mass-to-charge ratio (m/z) to the calculated theoretical value.

Logical Relationship Diagram

The logical flow for determining the molecular weight of the deuterated compound is outlined below.



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Caption: Calculation workflow for the molecular weight of a d2-labeled compound.

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